

In Vitro Characterization of BMS-986034: A Technical Overview

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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This technical guide provides an in-depth overview of the in vitro characterization of **BMS-986034**, a potent agonist of the G protein-coupled receptor 119 (GPR119). The information is compiled from publicly available data and presented in a format intended for scientific and research audiences.

Core Compound Activity

BMS-986034 has been identified as an orally active agonist of GPR119.^{[1][2][3]} The primary mechanism of action for GPR119 agonists involves the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production.

Quantitative Data Summary

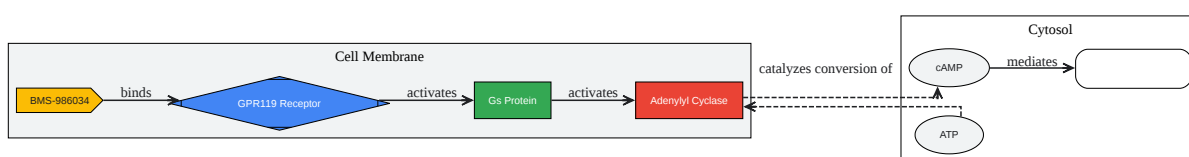
The following table summarizes the key in vitro potency measurement for **BMS-986034**.

Parameter	Value	Cell Line	Assay Type
EC50	3 nM	Tetracycline-induced	HTRF cAMP
		Flp-In-T-Rex-HEK293	Accumulation Assay

Table 1: In Vitro Potency of **BMS-986034**

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as **BMS-986034** initiates a signal transduction cascade mediated by the Gs alpha subunit of the associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration mediates various downstream cellular responses.



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GPR119 signaling cascade initiated by **BMS-986034**.

Experimental Protocols

While a specific detailed protocol for the in vitro characterization of **BMS-986034** is not publicly available, the following represents a standard methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay used to characterize GPR119 agonists.

Representative HTRF cAMP Accumulation Assay Protocol

1. Objective: To determine the potency (EC₅₀) of a test compound (e.g., **BMS-986034**) in stimulating intracellular cAMP production in a cell line stably expressing the human GPR119 receptor.
2. Materials:

- Cell Line: HEK293 cells stably expressing the human GPR119 receptor.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Test Compound: **BMS-986034**, dissolved in DMSO to create a stock solution.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- cAMP Standard: Provided in the HTRF cAMP assay kit.
- HTRF Reagents:
 - cAMP-d2 (acceptor)
 - Anti-cAMP Cryptate (donor)
 - Lysis Buffer
- Assay Plates: 384-well, low-volume, white plates.
- Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with excitation at 320-340 nm.

3. Cell Preparation:

- Culture the GPR119-expressing HEK293 cells in T175 flasks until they reach 80-90% confluency.
- Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
- Harvest the cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in assay buffer and perform a cell count to determine cell density and viability.
- Adjust the cell suspension to the desired concentration (e.g., 2,500 cells per 5 μ L).

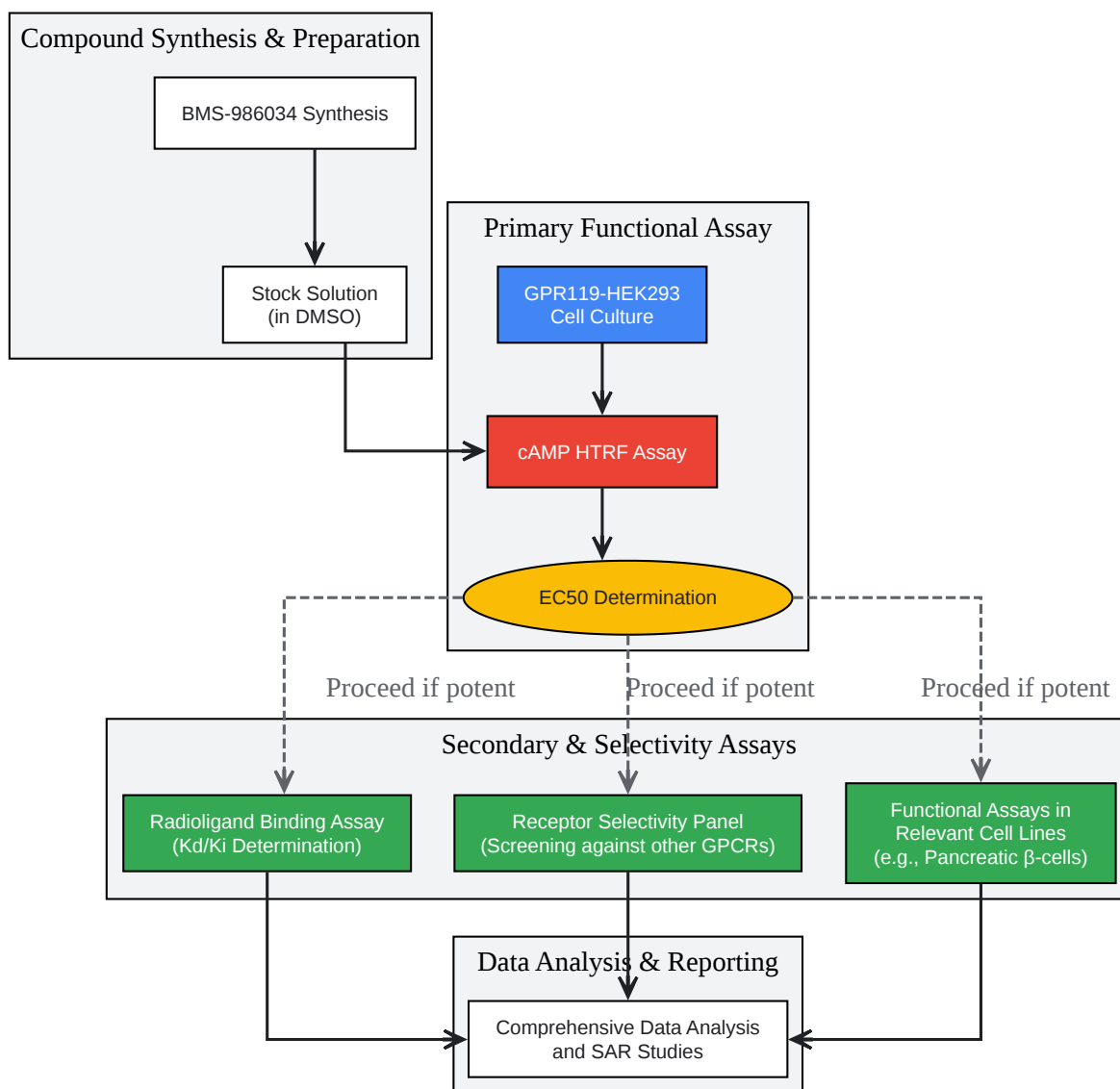
4. Assay Procedure:

- Compound Plating:
 - Prepare a serial dilution of **BMS-986034** in DMSO.
 - Further dilute the compound series in assay buffer.
 - Dispense 5 μ L of the diluted compound or vehicle (for control wells) into the 384-well assay plate.
 - Cell Seeding:
 - Add 5 μ L of the cell suspension to each well of the assay plate.
 - Incubation:
 - Incubate the plate at room temperature for 30-60 minutes to allow for compound-mediated cAMP production.
 - Lysis and HTRF Reagent Addition:
 - Prepare the HTRF lysis buffer containing both cAMP-d2 and anti-cAMP cryptate according to the manufacturer's instructions.
 - Add 10 μ L of the HTRF lysis and detection mix to each well.
 - Final Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the competitive binding reaction to reach equilibrium.
5. Data Acquisition:
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
6. Data Analysis:
- Calculate the 665/620 nm emission ratio for each well.

- Convert the emission ratios to cAMP concentrations using a standard curve generated with the cAMP standards.
- Plot the cAMP concentration against the log of the **BMS-986034** concentration.
- Determine the EC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the in vitro characterization of a novel GPR119 agonist like **BMS-986034**.



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Logical workflow for in vitro characterization.

This guide provides a foundational understanding of the in vitro pharmacological profile of **BMS-986034**. Further detailed experimental data and protocols would likely be found in primary publications or patent literature from Bristol-Myers Squibb.

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